molecular formula C8H8N2O B112837 3-Amino-4-methoxybenzonitrile CAS No. 60979-25-1

3-Amino-4-methoxybenzonitrile

Cat. No.: B112837
CAS No.: 60979-25-1
M. Wt: 148.16 g/mol
InChI Key: MAYBZGKWHOVSAQ-UHFFFAOYSA-N
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Description

3-Amino-4-methoxybenzonitrile: is an organic compound with the molecular formula C8H8N2O . It is a derivative of benzonitrile, characterized by the presence of an amino group at the third position and a methoxy group at the fourth position on the benzene ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methoxybenzonitrile typically involves the following steps:

    Nitration: The starting material, 4-methoxybenzonitrile, undergoes nitration to form 4-methoxy-3-nitrobenzonitrile.

    Reduction: The nitro group in 4-methoxy-3-nitrobenzonitrile is then reduced to an amino group, yielding this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalytic hydrogenation for the reduction step, which provides a high yield and is cost-effective. The reaction conditions typically include the use of a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-methoxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products:

    Oxidation: Formation of 3-nitro-4-methoxybenzonitrile.

    Reduction: Formation of 3-amino-4-methoxybenzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-methoxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of bioactive compounds that can be used in biological studies.

    Medicine: It is involved in the development of drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

    4-Amino-3-methoxybenzonitrile: Similar structure but with the positions of the amino and methoxy groups reversed.

    3-Amino-4-chlorobenzonitrile: Similar structure with a chlorine atom instead of a methoxy group.

    3-Amino-4-hydroxybenzonitrile: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness: 3-Amino-4-methoxybenzonitrile is unique due to the specific positioning of the amino and methoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable intermediate in the synthesis of various compounds with specific biological or chemical properties.

Properties

IUPAC Name

3-amino-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYBZGKWHOVSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625723
Record name 3-Amino-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60979-25-1
Record name 3-Amino-4-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-methoxybenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 8.8 g of Compound 18A and 46.8 g of stannous chloride dihydrate in 250 mL of 95% ethanol was refluxed for 1 hour. The solvent was evaporated off in vacuo and the residue was taken up with 200 mL of water. The mixture was acidified with 37% HCl, then alkalinised with 35% sodium hydroxide and extracted with 3×200 mL of diethyl ether. The combined organic layers were washed with 50 mL of water, dried over sodium sulphate and evaporated to dryness in vacuo to afford 6.90 g (94.2%) of Compound 18B as an ivory solid.
Quantity
8.8 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
94.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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